molecular formula C9H7ClN2O3 B6200852 ethyl 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate CAS No. 2731009-84-8

ethyl 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate

Cat. No.: B6200852
CAS No.: 2731009-84-8
M. Wt: 226.6
InChI Key:
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Description

Ethyl 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a fused oxazole and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-aminopyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Ethyl 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways .

Comparison with Similar Compounds

Ethyl 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate can be compared with other oxazole derivatives, such as:

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate involves the reaction of 2-amino-3-chloropyridine with ethyl chloroformate and 2-amino-2-oxazoline to form the desired product.", "Starting Materials": [ "2-amino-3-chloropyridine", "ethyl chloroformate", "2-amino-2-oxazoline" ], "Reaction": [ "Step 1: 2-amino-3-chloropyridine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 3-chloropyridine-2-carboxylate.", "Step 2: Ethyl 3-chloropyridine-2-carboxylate is then reacted with 2-amino-2-oxazoline in the presence of a catalyst such as copper (II) acetate to form ethyl 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate.", "Step 3: The product is purified by recrystallization or column chromatography." ] }

CAS No.

2731009-84-8

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.6

Purity

95

Origin of Product

United States

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